molecular formula C3H6F2N2O B11824288 2,2-difluoro-N-hydroxypropionamidine

2,2-difluoro-N-hydroxypropionamidine

Cat. No.: B11824288
M. Wt: 124.09 g/mol
InChI Key: FDFLJSCBVMZXTD-UHFFFAOYSA-N
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Description

2,2-difluoro-N’-hydroxypropanimidamide is a chemical compound with the molecular formula C₃H₆F₂N₂O and a molecular weight of 124.09 g/mol . It is known for its unique structural features, including the presence of two fluorine atoms and a hydroxy group attached to the propanimidamide backbone. This compound is primarily used in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-N’-hydroxypropanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-difluoropropanoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired product .

Industrial Production Methods

Industrial production of 2,2-difluoro-N’-hydroxypropanimidamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves rigorous quality control measures to maintain consistency and safety during production .

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-N’-hydroxypropanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2,2-difluoro-N’-hydroxypropanimidamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-difluoro-N’-hydroxypropanimidamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in various applications .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-difluoropropanoic acid
  • 2,2-difluoroethanol
  • 2,2-difluoroacetamide

Uniqueness

2,2-difluoro-N’-hydroxypropanimidamide is unique due to its combination of fluorine atoms and a hydroxy group, which imparts distinct chemical properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it suitable for specialized applications in research and industry .

Properties

Molecular Formula

C3H6F2N2O

Molecular Weight

124.09 g/mol

IUPAC Name

2,2-difluoro-N'-hydroxypropanimidamide

InChI

InChI=1S/C3H6F2N2O/c1-3(4,5)2(6)7-8/h8H,1H3,(H2,6,7)

InChI Key

FDFLJSCBVMZXTD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=NO)N)(F)F

Origin of Product

United States

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